molecular formula C11H13N3 B13269020 1-(1-Phenylethyl)-1H-imidazol-4-amine

1-(1-Phenylethyl)-1H-imidazol-4-amine

Cat. No.: B13269020
M. Wt: 187.24 g/mol
InChI Key: ISUMOTWJMGYBKU-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)-1H-imidazol-4-amine is an organic compound that features an imidazole ring substituted with a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)-1H-imidazol-4-amine can be synthesized through several methods. One common approach involves the reductive amination of acetophenone with ammonia and hydrogen, yielding 1-phenylethylamine, which can then be further reacted to form the imidazole derivative . Another method involves the Leuckart reaction, using ammonium formate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenylethyl)-1H-imidazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the phenyl ring can yield halogenated imidazole derivatives.

Scientific Research Applications

1-(1-Phenylethyl)-1H-imidazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Phenylethyl)-1H-imidazol-4-amine involves its interaction with specific molecular targets. For instance, it can bind to GABA receptors, modulating their activity and affecting central nervous system functions . The compound’s effects are mediated through its ability to interact with and modulate the activity of these receptors, leading to various physiological responses.

Comparison with Similar Compounds

Uniqueness: 1-(1-Phenylethyl)-1H-imidazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a chiral auxiliary and its potential biological activities make it a valuable compound in various research fields.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

1-(1-phenylethyl)imidazol-4-amine

InChI

InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-7-11(12)13-8-14/h2-9H,12H2,1H3

InChI Key

ISUMOTWJMGYBKU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C=C(N=C2)N

Origin of Product

United States

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